molecular formula C11H16O2 B2801093 1-(4-Methoxyphenyl)-2-methylpropan-2-ol CAS No. 35144-39-9

1-(4-Methoxyphenyl)-2-methylpropan-2-ol

Cat. No.: B2801093
CAS No.: 35144-39-9
M. Wt: 180.247
InChI Key: UARSYQUQCPAGLB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-methylpropan-2-ol is an organic compound characterized by a methoxyphenyl group attached to a tertiary alcohol

Scientific Research Applications

1-(4-Methoxyphenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .

Safety and Hazards

The compound can cause burns of eyes, skin, and mucous membranes . It is recommended to avoid contact with skin and eyes, and not to eat, drink, or smoke when using this product . In case of contact, it is advised to wash with plenty of soap and water .

Future Directions

While there are studies on various derivatives of the compound, both experimental and theoretical studies on “1-(4-Methoxyphenyl)-2-methylpropan-2-ol” itself are quite insufficient for determination of the physical and chemical properties . Therefore, future research could focus on a more detailed investigation of its properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-2-ol typically involves the reaction of 4-methoxybenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like diethyl ether or tetrahydrofuran. The reaction is carried out at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-Methoxyphenyl)-2-methylpropan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon, 1-(4-Methoxyphenyl)-2-methylpropane, using reagents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 1-(4-Methoxyphenyl)-2-methylpropan-2-one.

    Reduction: 1-(4-Methoxyphenyl)-2-methylpropane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-methylpropan-2-ol can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-2-methylpropan-2-one: An oxidized form with different reactivity and applications.

    1-(4-Methoxyphenyl)-2-methylpropane: A reduced form with distinct chemical properties.

    4-Methoxyphenyl derivatives: Compounds with variations in the substituents on the phenyl ring, leading to different chemical behaviors and uses.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,12)8-9-4-6-10(13-3)7-5-9/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARSYQUQCPAGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35144-39-9
Record name 1-(4-Methoxyphenyl)-2-methyl-2-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At step 3, the deprotected electrodes 53 were reblocked with a MPMP-diol reprotection unit 54. For this example, 2-(4-methoxyphenyl)ethyl acetate was allowed to react with excess methylmagnesium bromide in tetrahydrofuran (THF) to provide after aqueous workup 1-(4-methoxyphenyl)-2-methylpropan-2-ol. This was brominated with NBS in carbon tetrachloride at reflux for 12 hours. Hydroylsis of the resulting 1-bromo-1-(4-methoxyphenyl)-2-methylpropan-2-ol was performed with freshly prepared silver carbonate in aqueous acetone. The resulting 1-(4-methoxy-phenyl)-2-methyl-propane-1,2-diol (MPMP-diol) was identical spectroscopically with that reported in the literature. See J. Yan et al., Tetrahed. Lett. 46, 8503 (2005). The unblocked electrode was then treated with 100 μl of 10 mM MPMP-diol reprotection unit in anhydrous toluene for 30 min to provide the reprotected electrode 55. The reprotected electrodes 55 comprised para-methoxybenzyl groups 56 that provide a protecting group that can be removed through oxidation. The MPMP-diol protecting group has been previously used to protect borate esters. See J. Yan et al., Tetrahed. Lett. 46, 8503 (2005).
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